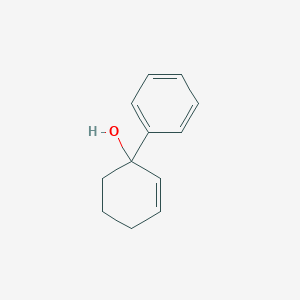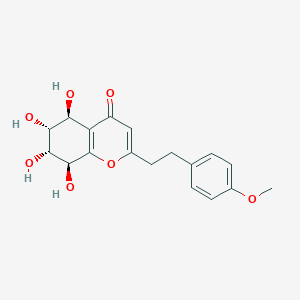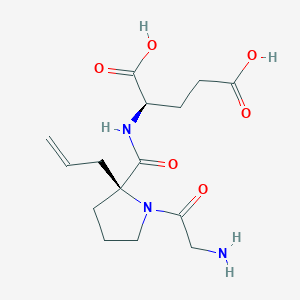
Tos-PEG14-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG14-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that plays a crucial role in the development of targeted therapy drugs by facilitating the degradation of specific proteins through the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tos-PEG14-OH is synthesized through a series of chemical reactions involving the attachment of a tosyl group to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as p-toluenesulfonyl chloride, under basic conditions.
Attachment of Tosyl Group: The activated PEG is then reacted with p-toluenesulfonyl chloride to introduce the tosyl group, forming this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG14-OH undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.
Coupling Reactions: This compound can be used in coupling reactions to link different molecules, such as in the synthesis of PROTACs.
Common Reagents and Conditions
- p-Toluenesulfonyl chloride, bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Major Products
The major products formed from reactions involving this compound include various PEG-based linkers and intermediates used in the synthesis of complex molecules like PROTACs .
Aplicaciones Científicas De Investigación
Tos-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the study of chemical reactions and mechanisms.
Biology: Plays a role in the development of PROTACs, which are used to selectively degrade target proteins, aiding in the study of protein function and regulation.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
Tos-PEG14-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG4-OH: A shorter PEG-based linker with similar properties but different chain length.
Tos-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Tos-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and distance between linked molecules. This can be advantageous in certain applications, such as the synthesis of PROTACs, where spatial arrangement is crucial for effective protein degradation .
Propiedades
Fórmula molecular |
C35H64O17S |
|---|---|
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3 |
Clave InChI |
KYWKCZFEUNKWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
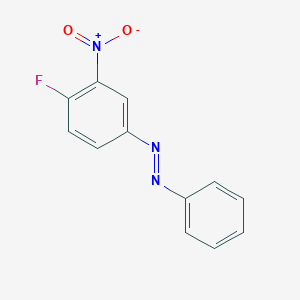


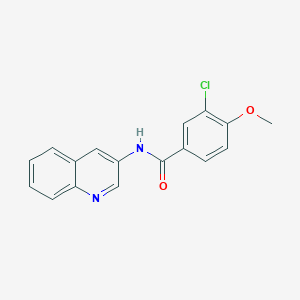
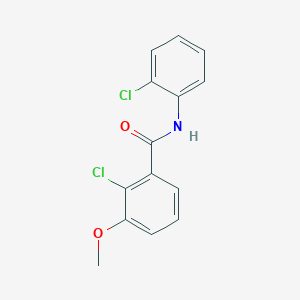
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
